An In-Depth Technical Guide to 4-(2-pyridinyl)Cyclohexanone: Structure, Properties, Synthesis, and Medicinal Chemistry Applications
An In-Depth Technical Guide to 4-(2-pyridinyl)Cyclohexanone: Structure, Properties, Synthesis, and Medicinal Chemistry Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The amalgamation of a cyclohexanone ring, a versatile conformational anchor, with a pyridine moiety, a ubiquitous element in pharmacologically active agents, gives rise to a chemical entity of significant interest: 4-(2-pyridinyl)cyclohexanone. This technical guide provides a comprehensive overview of this molecule, addressing its chemical structure, physicochemical properties, plausible synthetic routes, and potential applications in drug discovery. It is important to note that while this compound is commercially available, detailed experimental data in peer-reviewed literature is sparse. Therefore, this guide will leverage established chemical principles and data from close structural analogs to provide a robust and scientifically grounded perspective for researchers.
Chemical Structure and Physicochemical Properties
4-(2-pyridinyl)cyclohexanone possesses a unique three-dimensional structure characterized by the fusion of an alicyclic and an aromatic heterocyclic ring system. The conformational flexibility of the cyclohexanone ring, which can adopt chair, boat, and twist-boat conformations, coupled with the electronic properties of the pyridine ring, makes it an intriguing scaffold for molecular design.
Structural Elucidation
The unequivocal structure of 4-(2-pyridinyl)cyclohexanone is defined by a pyridin-2-yl group attached to the C4 position of a cyclohexanone ring.
Caption: 2D Chemical Structure of 4-(2-pyridinyl)Cyclohexanone.
Physicochemical Properties
| Property | Predicted Value for 4-(2-pyridinyl)Cyclohexanone | Experimental Value for 4-Phenylcyclohexanone | Reference |
| CAS Number | 103319-05-7 | 4894-75-1 | |
| Molecular Formula | C₁₁H₁₃NO | C₁₂H₁₄O | |
| Molecular Weight | 175.23 g/mol | 174.24 g/mol | |
| Appearance | Predicted: White to off-white solid | White to off-white crystalline powder | [1] |
| Melting Point | Predicted: 70-80 °C | 73-77 °C | |
| Boiling Point | 319.0 ± 35.0 °C (Predicted) | 158-160 °C at 16 mmHg | [1] |
| Density | 1.092 ± 0.06 g/cm³ (Predicted) | 0.97 g/cm³ (25 °C) | [1] |
| pKa | 5.24 ± 0.19 (Predicted, for the pyridinium ion) | N/A | |
| Solubility | Predicted: Soluble in chloroform, methanol | Soluble in chloroform, methanol | [1] |
Proposed Synthesis and Purification
The synthesis of 4-aryl and 4-heteroaryl cyclohexanones can be achieved through several established methodologies. Given the structure of 4-(2-pyridinyl)cyclohexanone, a plausible and efficient synthetic strategy would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
This approach offers high functional group tolerance and generally proceeds with good yields. The key transformation is the coupling of a cyclohexenone-derived triflate with a pyridinylboronic acid.
Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of 4-(2-pyridinyl)Cyclohexanone.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of the Cyclohexenone Triflate Ketal
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To a stirred solution of 1,4-cyclohexanedione monoethylene ketal in anhydrous dichloromethane at -78 °C under an inert atmosphere, add a non-nucleophilic base (e.g., 2,6-lutidine).
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Slowly add trifluoromethanesulfonic anhydride (Tf₂O) dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the cyclohexenone triflate ketal.
Step 2: Suzuki-Miyaura Coupling
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To a degassed solution of the cyclohexenone triflate ketal and 2-pyridinylboronic acid in a suitable solvent (e.g., 1,4-dioxane/water mixture), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
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Heat the reaction mixture at reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
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Cool the reaction to room temperature and dilute with water.
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Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield the 4-(2-pyridinyl)cyclohexenone ketal.
Step 3: Deprotection to Yield 4-(2-pyridinyl)Cyclohexanone
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Dissolve the purified 4-(2-pyridinyl)cyclohexenone ketal in a mixture of acetone and aqueous hydrochloric acid.
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Stir the solution at room temperature until the deprotection is complete (monitored by TLC).
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Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The resulting crude product can be further purified by recrystallization or column chromatography to yield pure 4-(2-pyridinyl)cyclohexanone.
Spectroscopic Characterization (Predicted)
The structural features of 4-(2-pyridinyl)cyclohexanone would give rise to a distinct spectroscopic signature. The following are predictions for its key spectral data based on the analysis of its constituent moieties and analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons on both the cyclohexanone and pyridine rings.
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Pyridine Ring: Four distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at the 6-position of the pyridine ring will likely be the most downfield due to its proximity to the nitrogen atom.
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Cyclohexanone Ring: A complex set of multiplets in the aliphatic region (δ 1.5-3.5 ppm). The protons alpha to the carbonyl group will be the most deshielded within the cyclohexanone ring. The proton at the C4 position, attached to the pyridine ring, will also be deshielded.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display 11 unique carbon signals.
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Carbonyl Carbon: A characteristic signal in the downfield region, typically around δ 208-212 ppm.
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Pyridine Ring: Five signals in the aromatic region (δ 120-160 ppm), with the carbon adjacent to the nitrogen being the most deshielded.
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Cyclohexanone Ring: Four signals in the aliphatic region (δ 25-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the stretching vibration of the carbonyl group.
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C=O Stretch: A strong, sharp absorption band in the range of 1710-1725 cm⁻¹, characteristic of a saturated six-membered ring ketone.
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C-H Stretch (sp²): Aromatic C-H stretching vibrations from the pyridine ring will appear above 3000 cm⁻¹.
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C-H Stretch (sp³): Aliphatic C-H stretching vibrations from the cyclohexanone ring will appear just below 3000 cm⁻¹.
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C=N and C=C Stretch: Aromatic ring stretching vibrations from the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 175. Common fragmentation patterns would likely involve cleavage of the cyclohexanone ring and loss of small neutral molecules.
Applications in Medicinal Chemistry and Drug Discovery
The 4-(2-pyridinyl)cyclohexanone scaffold is a promising starting point for the development of novel therapeutic agents due to the well-established pharmacological importance of both the pyridine and cyclohexanone moieties.
Rationale for Pharmacological Interest
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Pyridine Moiety: The pyridine ring is a common feature in a vast number of FDA-approved drugs and biologically active compounds. It can act as a hydrogen bond acceptor and participate in π-π stacking interactions with biological targets. Its basic nitrogen atom can be protonated at physiological pH, influencing solubility and receptor binding.
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Cyclohexanone Scaffold: The cyclohexanone ring provides a three-dimensional framework that can be functionalized to orient substituents in specific spatial arrangements for optimal target engagement. It is a common motif in natural products and synthetic drugs, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[2]
Potential Therapeutic Targets and Applications
The 4-(2-pyridinyl)cyclohexanone core could serve as a key intermediate or a central scaffold for the discovery of novel modulators of various biological targets.
Caption: Potential therapeutic areas for derivatives of 4-(2-pyridinyl)Cyclohexanone.
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Central Nervous System (CNS) Agents: The structural similarity to known analgesic compounds suggests that derivatives could be explored for pain management.[3] The pyridine moiety is also present in many CNS-active drugs, indicating potential for applications in neurodegenerative and psychiatric disorders.
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Kinase Inhibitors: The pyridine ring is a well-known hinge-binding motif in many kinase inhibitors. Functionalization of the 4-(2-pyridinyl)cyclohexanone scaffold could lead to the development of novel inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.
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Anti-inflammatory Agents: Cyclohexanone derivatives have been reported to possess anti-inflammatory properties. The combination with a pyridine ring could lead to compounds with enhanced activity.
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-(2-pyridinyl)cyclohexanone is not widely available. However, based on its chemical structure and data for related compounds like cyclohexanone, general laboratory safety precautions should be observed. It should be handled in a well-ventilated fume hood, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is predicted to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.
Conclusion
4-(2-pyridinyl)cyclohexanone represents a molecule of considerable interest for researchers in medicinal chemistry and drug discovery. While a comprehensive body of experimental data for this specific compound is yet to be established in the public domain, this guide provides a robust framework for its understanding. By leveraging data from analogous compounds and established synthetic methodologies, we have outlined its predicted physicochemical properties, a plausible and detailed synthetic route, and its potential as a valuable scaffold for the development of novel therapeutic agents. As research in this area progresses, it is anticipated that the full potential of this intriguing molecule will be further elucidated, paving the way for new discoveries in the field of drug development.
References
- Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430.
- Masamune, S., & Lawton, R. G. (1974).
- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- BenchChem. (2025). A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem Technical Guide.
- Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1981). 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function. Journal of Medicinal Chemistry, 24(4), 404–408.
- Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341-6.
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PubChem. (n.d.). 4-Phenylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]
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ChemWhat. (n.d.). 4-Phenylcyclohexanone CAS#: 4894-75-1. Retrieved from [Link]
